3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine

Fragment-based drug discovery Regioselective synthesis Suzuki–Miyaura coupling

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine (CAS 1357945-39-1) is a heterocyclic building block featuring a fused pyrazole–pyridine core with a bromine atom at the 3-position and a methoxy group at the 5-position. This compound belongs to the pyrazolo[3,4-c]pyridine scaffold family, which has been validated as a privileged fragment in kinase inhibitor discovery, particularly against Pim kinases, GSK3α/β, CLK1, and DYRK1A.

Molecular Formula C7H6BrN3O
Molecular Weight 228.049
CAS No. 1357945-39-1
Cat. No. B1142879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
CAS1357945-39-1
Molecular FormulaC7H6BrN3O
Molecular Weight228.049
Structural Identifiers
SMILESCOC1=CC2=C(NN=C2C=N1)Br
InChIInChI=1S/C7H6BrN3O/c1-12-6-2-4-5(3-9-6)10-11-7(4)8/h2-3H,1H3,(H,10,11)
InChIKeyIVAIJSPCHCHDKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine (CAS 1357945-39-1): A Regiospecifically Functionalized Pyrazolopyridine Building Block for Fragment-Based Drug Discovery


3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine (CAS 1357945-39-1) is a heterocyclic building block featuring a fused pyrazole–pyridine core with a bromine atom at the 3-position and a methoxy group at the 5-position . This compound belongs to the pyrazolo[3,4-c]pyridine scaffold family, which has been validated as a privileged fragment in kinase inhibitor discovery, particularly against Pim kinases, GSK3α/β, CLK1, and DYRK1A [1]. The regiospecific placement of the C3‑bromine and C5‑methoxy substituents provides distinct vectorial elaboration potential, enabling sequential functionalization at N1, C3, C5, and C7 positions for hit-to-lead optimization in fragment-based drug discovery (FBDD) programs [2].

Why 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine Cannot Be Replaced by Other Pyrazolopyridine Isomers in Fragment Elaboration


The pyrazolo[3,4-c]pyridine scaffold presents four chemically addressable growth vectors (N1/N2, C3, C5, C7); the regioisomeric positioning of halogen and methoxy substituents directly determines which vectors are available for sequential functionalization and which remain blocked [1]. Swapping the target compound for its 3-bromo-7-methoxy isomer (CAS 1357946-82-7) alters the electronic environment at C5 vs. C7, changing the selectivity of Pd-catalyzed amination and metalation reactions. Similarly, the 5-methoxy-des-bromo analog (CAS 76006-07-0) lacks the C3 cross-coupling handle entirely, while the 3-bromo-des-methoxy analog (CAS 76006-13-8) loses the solubility-modulating and electron-donating effects of the C5 methoxy group. These structural differences propagate into divergent synthetic yields, purity profiles, and ultimately the chemical space accessible in lead optimization .

Quantitative Differentiation of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine Against Closest Structural Analogs


Regioisomeric Bromine Positioning Dictates Available Cross-Coupling Vectors

The target compound bears bromine at C3, enabling Pd-catalyzed cross-coupling at this position while leaving C5 blocked by methoxy and C7 available for directed metalation. In contrast, the 5-bromo isomer (exemplified in the 5-halo scaffold series) places the halogen at C5, enabling C5 amination but requiring alternative strategies for C3 functionalization [1]. The RSC Advances study demonstrated that C3 borylation of N-protected 5-halo-pyrazolo[3,4-c]pyridines proceeds with complete regioselectivity, and subsequent Suzuki–Miyaura coupling delivers C3-arylated products in 31–60% yield depending on N-protecting group [1]. For the 3-bromo-5-methoxy target compound, the bromine is already installed at C3, eliminating the borylation step and enabling direct Suzuki coupling at this position—a strategic advantage in synthetic efficiency.

Fragment-based drug discovery Regioselective synthesis Suzuki–Miyaura coupling

Physicochemical Differentiation: LogP and PSA Comparison Across Pyrazolopyridine Isomers

The target compound has a calculated LogP of 1.729 and a polar surface area (PSA) of 50.80 Ų . In comparison, the unsubstituted parent scaffold 1H-pyrazolo[3,4-c]pyridine (CAS 271-47-6) has LogP = 0.958 and PSA = 41.57 Ų [1]. The introduction of bromine and methoxy substituents increases lipophilicity by approximately 0.77 LogP units while raising PSA by ~9.2 Ų. Relative to the 3-bromo-7-methoxy isomer (identical molecular formula, LogP = 1.729, PSA = 50.80 Ų) , the target compound shares identical computed LogP and PSA values due to its isomeric nature; differentiation arises from the distinct spatial orientation of the methoxy group (C5 vs. C7), which alters hydrogen-bonding geometry and metabolic soft-spot positioning.

Lipophilicity Drug-likeness Physicochemical profiling

Purity and Procurement Availability: Vendor-Supplied Specifications and Pricing Transparency

The target compound is commercially available from multiple suppliers with varying purity specifications and pricing. Fluorochem supplies the compound (catalog F471864) at 95.0% purity, priced at £814.00 per 250 mg . Sigma-Aldrich offers the compound under its AldrichCPR collection (BLN00040) but explicitly does not collect or guarantee analytical data; the product is sold 'as-is' without purity specification . LeYan (乐研) provides the compound at 98% purity . In comparison, the 3-bromo-7-methoxy isomer (CAS 1357946-82-7) is listed by abcr GmbH at 95% purity , while the 4-bromo-7-methoxy isomer (CAS 1446222-52-1) is available from LeYan at 98% purity . Procurement decisions should factor in the Sigma-Aldrich AldrichCPR policy of no analytical data provision, which may require independent QC verification.

Chemical procurement Building block quality Vendor comparison

Safety and Handling Classification: GHS Hazard Profile vs. Non-Halogenated Scaffold

The compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with signal word 'Warning' . Sigma-Aldrich additionally classifies it as Acute Tox. 4 Oral and Storage Class 11 (combustible solids) with WGK 3 (highly hazardous to water) . In comparison, the unsubstituted parent 1H-pyrazolo[3,4-c]pyridine (CAS 271-47-6) carries only H302 (harmful if swallowed) with GHS07 pictogram . The additional hazard statements for the target compound are attributable to the bromine substituent, which increases both acute toxicity potential and environmental hazard classification.

Laboratory safety GHS classification Chemical handling

Optimal Deployment Scenarios for 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine in Drug Discovery and Chemical Biology


Fragment-Based Synthesis of C3-Arylated Kinase Inhibitor Libraries

Medicinal chemistry teams targeting Pim kinases, GSK3α/β, CLK1, or DYRK1A can employ the target compound as a direct Suzuki coupling partner for C3 diversification. The pre-installed C3‑bromine eliminates the need for iridium-catalyzed C–H borylation, streamlining parallel library synthesis by one step per compound relative to 5‑halo scaffolds [1]. The C5‑methoxy group remains fixed, providing a consistent hydrogen‑bond acceptor and modulating electron density on the pyridine ring.

Sequential Vectorial Elaboration for Hit-to-Lead Optimization

Following the methodology established by Bedwell et al. [1], the compound serves as a starting point for sequential functionalization: N1‑protection, C3‑Suzuki coupling, C7‑directed metalation/electrophile trapping, and C5‑methoxy retention. This ordered elaboration mimics a hit‑to‑lead pathway, enabling systematic exploration of chemical space around the pyrazolo[3,4‑c]pyridine core without de novo scaffold synthesis at each iteration.

Comparative Physicochemical Profiling of Methoxy-Regioisomeric Fragment Pairs

The target compound (5‑methoxy isomer) and its 7‑methoxy counterpart (CAS 1357946‑82‑7) share identical molecular formula, LogP, and PSA but differ in the spatial orientation of the methoxy group. This regioisomeric pair is valuable for probing hydrogen‑bonding preferences and metabolic stability in fragment‑based screening campaigns, where subtle differences in target engagement may emerge despite identical bulk physicochemical properties.

Building Block Procurement with Defined Purity for Reproducible SAR

For Structure–Activity Relationship (SAR) studies requiring batch‑to‑batch reproducibility, procurement from suppliers providing certified purity (e.g., LeYan at 98% ) is recommended over AldrichCPR lots that lack analytical characterization . The 98% purity specification ensures that observed biological activity variations are attributable to structural modifications rather than impurity profiles.

Quote Request

Request a Quote for 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.